Isopropyl L-threoninate

Description

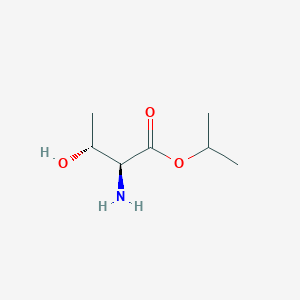

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15NO3 |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

propan-2-yl (2S,3R)-2-amino-3-hydroxybutanoate |

InChI |

InChI=1S/C7H15NO3/c1-4(2)11-7(10)6(8)5(3)9/h4-6,9H,8H2,1-3H3/t5-,6+/m1/s1 |

InChI Key |

DAVNUZXTMACPML-RITPCOANSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC(C)C)N)O |

Canonical SMILES |

CC(C)OC(=O)C(C(C)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Direct Esterification Approaches

Direct esterification represents the most straightforward pathway to Isopropyl L-threoninate, typically involving the reaction of L-threonine with isopropanol (B130326) under specific catalytic conditions.

Acid-Catalyzed Esterification of L-Threonine with Isopropanol

The direct esterification of amino acids like L-threonine is more challenging than that of simple carboxylic acids due to their zwitterionic nature in most solvents, which reduces the reactivity of the carboxyl group. acs.org To overcome this, the reaction is typically conducted in the presence of a strong acid catalyst. Sulfuric acid (H₂SO₄) is an effective catalyst for this transformation. acs.orgorgsyn.org The process involves heating a mixture of L-threonine, a large excess of isopropanol (which also acts as the solvent), and a catalytic amount of the acid. orgsyn.org To drive the reaction equilibrium towards the product, continuous removal of the water formed during the reaction is often necessary, which can be achieved through azeotropic distillation by adding a solvent like benzene. orgsyn.org

Challenges in this method include potential side reactions, such as the N-alkylation of the amino group. acs.org The reaction conditions must be carefully controlled to favor the selective esterification of the carboxylic acid moiety. acs.org

Preparation of Amino Acid Isopropyl Ester Hydrochlorides

A highly effective and common method for synthesizing amino acid esters is through the formation of their hydrochloride salts. mdpi.comontosight.aiguidechem.com This approach simultaneously activates the carboxylic acid and protects the amino group as an ammonium (B1175870) salt. The reaction is typically carried out by suspending L-threonine in an excess of isopropanol and then introducing a chlorinating agent. mdpi.commdpi.com

Thionyl chloride (SOCl₂) and trimethylsilyl (B98337) chloride (TMSCl) are frequently used for this purpose. mdpi.comgoogle.com When thionyl chloride is added to isopropanol, it generates hydrogen chloride (HCl) in situ, which catalyzes the esterification, and sulfur dioxide and HCl as byproducts. An industrial method describes the continuous or intermittent addition of thionyl chloride to the amino acid-alcohol mixture at a controlled temperature (e.g., above 20°C) to ensure safety and control over the reaction. google.com Alternatively, using TMSCl is considered a safer option, as it avoids the generation of toxic sulfur oxides. mdpi.com In this process, a molar excess of the chlorinating agent is used, and the reaction mixture is typically heated under reflux to ensure completion. mdpi.com The resulting this compound hydrochloride precipitates from the solution or is isolated after evaporation of the solvent. mdpi.comguidechem.com This method is efficient, leading to high yields of the desired ester salt. mdpi.com

| Reagent | Role | Typical Conditions | Reference |

| L-Threonine | Starting Material | - | mdpi.comgoogle.com |

| Isopropanol | Reagent & Solvent | Used in excess | mdpi.commdpi.com |

| Thionyl Chloride (SOCl₂) | Chlorinating Agent/Catalyst | Added to isopropanol at controlled temperature | mdpi.comgoogle.com |

| Trimethylsilyl Chloride (TMSCl) | Chlorinating Agent/Catalyst | Molar excess (e.g., 1:1.5 or 1:2 AA/TMSCl) | mdpi.commdpi.comresearchgate.net |

| Hydrogen Chloride (HCl) | Catalyst | Generated in situ from chlorinating agent | google.com |

Multistep Synthetic Routes to this compound Derivatives

For more complex syntheses or when selective modification of other parts of the molecule is required, multistep routes involving the use of protecting groups are employed.

Protecting Group Strategies for Amino and Hydroxyl Functionalities

L-threonine possesses two additional reactive sites: a primary amino group and a secondary hydroxyl group. To prevent unwanted side reactions during synthesis, these functional groups are often temporarily blocked with protecting groups. iris-biotech.de The choice of protecting groups is critical and often relies on an "orthogonal" strategy, where each group can be removed under specific conditions without affecting the others. iris-biotech.de

Amino Group Protection: The amino group is commonly protected with the tert-butyloxycarbonyl (Boc) group or the fluorenylmethyloxycarbonyl (Fmoc) group. The Boc group is stable under basic conditions but is easily removed with acid, such as trifluoroacetic acid (TFA). chemicalbook.comorgsyn.org The Fmoc group is stable to acid but is cleaved by bases like piperidine. iris-biotech.denih.gov

Hydroxyl Group Protection: The hydroxyl side chain of threonine can be protected with various groups. In the context of the Fmoc/tBu strategy widely used in solid-phase peptide synthesis (SPPS), a tert-butyl (tBu) ether is a common choice. iris-biotech.de Like the Boc group, it is cleaved with strong acid (TFA). iris-biotech.dethermofisher.com Other strategies include using azide-bearing protecting groups (e.g., azidomethylene), which are stable to both acidic and basic conditions but can be selectively removed by reduction. google.com For certain transformations, the amino and hydroxyl groups can be protected simultaneously by forming an oxazolidine (B1195125) ring, which can be derived from the reaction of threonine with an aldehyde or ketone. acs.orgnih.govnih.gov

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Reference |

| α-Amino | tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) | chemicalbook.comorgsyn.org |

| α-Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | iris-biotech.denih.gov |

| β-Hydroxyl | tert-Butyl | tBu | Strong Acid (e.g., TFA) | iris-biotech.de |

| β-Hydroxyl | Acetyl | Ac | Basic Hydrolysis | nih.gov |

| β-Hydroxyl | Azidomethylene | - | Reduction (e.g., H₂/Pd) | google.com |

Formation of Amino Acid Isopropyl Ester Salts

The synthesis of this compound salts, particularly those with active pharmaceutical ingredients (APIs), has been explored to create novel drug delivery systems. mdpi.commdpi.com This is typically a multi-step process that begins with the synthesis of the isopropyl ester hydrochloride as described previously (Section 2.1.2). mdpi.comresearchgate.net

The general synthetic pathway involves three key steps:

Esterification and Chlorination: L-threonine is reacted with isopropanol and a chlorinating agent (e.g., TMSCl) to produce this compound hydrochloride. mdpi.commdpi.com

Neutralization: The hydrochloride salt is then neutralized with a base, such as an ammonia (B1221849) solution, to yield the free this compound ester. mdpi.commdpi.com

Protonation/Salt Formation: The free ester, now with a nucleophilic primary amine, is reacted with an acidic API, such as ibuprofen (B1674241) or ketoprofen (B1673614). mdpi.com This is an acid-base reaction where the API protonates the amino group of the ester, forming an ionic liquid salt (e.g., L-threonine isopropyl ester ibuprofenate). mdpi.com This final step can often be carried out efficiently without a solvent. mdpi.com

These resulting salts are a distinct class of compounds from the initial hydrochloride intermediate and possess different physicochemical properties, such as enhanced solubility. mdpi.com

Stereoselective Synthesis of Threonine Scaffolds and Isopropyl Derivatives

The inherent chirality of L-threonine, with its two stereocenters at the α- and β-carbons ((2S,3R) configuration), makes it a valuable chiral building block for asymmetric synthesis. acs.orgnih.gov Synthetic strategies often leverage this pre-existing stereochemistry to construct complex target molecules with high stereocontrol.

One common approach involves the modification of the L-threonine backbone while preserving its stereochemical integrity. For instance, N-Boc-L-threonine can be reduced and oxidized to form N-Boc-L-threoninal, a chiral aldehyde. acs.orgnih.gov This aldehyde is a versatile intermediate that can undergo various carbon-carbon bond-forming reactions, such as aldol (B89426) additions or Wittig reactions, to build more complex molecular scaffolds stereoselectively. acs.org

Furthermore, the stereochemistry of threonine derivatives can be manipulated. For example, methods have been developed to invert the stereoconfiguration at specific centers to access other isomers like D-threonine or allo-threonine. google.com One such strategy involves an intramolecular ring-closure of a protected threonine derivative to form an oxazoline (B21484) intermediate, which proceeds with inversion of configuration at one of the chiral centers. google.com Subsequent ring-opening yields the epimerized product. google.com This control over stereochemistry is fundamental in the synthesis of many natural products and pharmaceuticals where biological activity is dependent on a precise three-dimensional structure. nih.gov

L-threonine and its derivatives are also used in stereoselective glycosylation reactions to form O-glycopeptides, which are important in biological systems. nih.gov General methodologies have been developed for the stereoselective attachment of sugar moieties to the hydroxyl group of threonine derivatives. nih.gov

Chiral Auxiliary Approaches in Stereoselective Transformations

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to guide a stereoselective reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. This strategy is a powerful tool in the synthesis of complex molecules like amino acids and their derivatives. bccollegeasansol.ac.in

One notable example involves the use of N-Benzoyl-L-threonine-isopropyl-ester itself as a mediating agent in the crystallization-induced dynamic resolution (CIDR) of α-bromo arylacetates. researchgate.net This process allows for the preparation of highly diastereomerically enriched α-bromo arylacetates, which are valuable intermediates for the asymmetric synthesis of α-thio- and α-oxy-substituted arylacetate derivatives. researchgate.net The CIDR was effective both in solution and under solvent-free conditions, achieving diastereomeric ratios of up to 98:2. researchgate.net

Another significant chiral auxiliary is bornane-10,2-sultam. It has been successfully employed to establish the stereochemistry at both the α- and β-centers in the synthesis of CF₂-substituted phosphothreonine derivatives. nih.gov The synthesis involves a diastereoselective hydrogenation of a chiral α,β-unsaturated acylsultam to set the β-stereocenter, followed by stereoselective bromination or amination to establish the α-stereocenter. nih.gov

Pseudoephenamine glycinamide (B1583983) serves as an effective chiral auxiliary for the stereocontrolled synthesis of syn-β-hydroxy-α-amino acids. escholarship.org Enolization of the glycinamide with a strong base, followed by the addition of an aldehyde or ketone, yields aldol addition products stereochemically homologous to L-threonine. These products can then be hydrolyzed to the desired β-hydroxy-α-amino acid. escholarship.org

Furthermore, chiral pyrrolidine (B122466) auxiliaries, derived from amino acids like proline, are frequently used due to their rigidity and efficient chirality transfer. researchgate.net For instance, (S)-N-(α,β-unsaturated) acylprolines can undergo asymmetric bromolactonization to produce bromolactones stereoselectively, which can be converted into optically active epoxyaldehydes. researchgate.net

The table below summarizes key chiral auxiliaries and their applications in stereoselective syntheses related to threonine derivatives.

| Chiral Auxiliary | Application | Key Transformation | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) |

| N-Benzoyl-L-threonine-isopropyl-ester | Crystallization-induced dynamic resolution of α-bromo arylacetates | Nucleophilic substitution | Up to 98:2 dr |

| Bornane-10,2-sultam | Synthesis of CF₂-substituted phosphothreonine derivatives | Diastereoselective hydrogenation and stereoselective amination/bromination | Not specified |

| Pseudoephenamine glycinamide | Synthesis of syn-β-hydroxy-α-amino acids | Aldol addition | Not specified |

| (S)-N-(α,β-unsaturated) acylprolines | Synthesis of optically active 2(R),3(S)-epoxyaldehydes | Asymmetric bromolactonization | 84–98% ee |

| (S)-2-N-(N′-benzylprolyl)aminobenzophenone (S-BPB) | Asymmetric synthesis of O-substituted serine and threonine analogs | Michael addition | >90% de |

Metal-Catalyzed Stereocontrol in Related Threonine Syntheses

Metal catalysis offers an efficient and often more economical alternative to stoichiometric chiral auxiliaries for controlling stereochemistry. Various transition metals have been shown to effectively catalyze the stereoselective synthesis of threonine and its derivatives.

Palladium and nickel catalysts have been instrumental in the stereoselective synthesis of threo-threonine. In a key step, a metal catalyst such as palladium(II) chloride (PdCl₂) or nickel(II) chloride (NiCl₂) is used to selectively convert 2-isocyano-3-hydroxybutyrate into 5-methyl-4-alkoxycarbonyl-2-oxazoline, an important precursor of threonine. tandfonline.comtandfonline.com This reaction, when carried out with an Et₃N-PdCl₂ catalyst system, can produce threo-threonine with 85% purity in an 85% yield. tandfonline.comtandfonline.com

Iron catalysis has been developed for the highly stereoselective 1,2-cis-aminoglycosylation of galactosyl donors with amino acid acceptors, including N-Cbz threonine esters. acs.org This method allows for the multigram-scale synthesis of biologically important Tn antigens. The iron catalyst is believed to activate both the threonine glycosyl acceptor and the amination reagent, facilitating a cooperative and exclusively cis-selective atom transfer. acs.org

Copper(I)-mediated cross-coupling reactions are employed in the synthesis of CF₂-substituted phosphothreonine mimetics. nih.gov Specifically, the reaction of BrZnCF₂(O)(OEt)₂ with a β-iodo-α,β-unsaturated ester is a key step in constructing the difluoromethylphosphonate unit. nih.gov

Chiral Nickel(II) Schiff base complexes, derived from dehydroamino acids and a chiral auxiliary like (S)-2-N-(N′-benzylprolyl)aminobenzophenone (S-BPB), are used for the asymmetric synthesis of O-substituted serine and allo-threonine analogs. nih.govrsc.org The methodology involves a nucleophilic Michael addition of propargyl alcohols to the C=C bond of the complex, achieving high diastereoselectivity (de >90%). nih.govrsc.org The terminal alkyne group can be further modified through reactions like Sonogashira cross-coupling. nih.govrsc.org

The table below details various metal catalysts and their roles in the stereoselective synthesis of threonine and related compounds.

| Metal Catalyst | Ligand/Auxiliary | Reactants | Product | Stereoselectivity |

| Palladium(II) chloride (PdCl₂) | Triethylamine (Et₃N) | Isocyanoacetate and acetaldehyde | threo-Threonine | 85% purity (threo isomer) |

| Nickel(II) chloride (NiCl₂) | Triethylamine (Et₃N) | Isocyanoacetate and acetaldehyde | threo-Threonine | High stereoselectivity for threo isomer |

| Iron Catalyst | Amination reagent | Galactosyl donors and N-Cbz threonine esters | 1,2-cis-aminoglycosylated threonine derivatives | Exclusively 1,2-cis-selective |

| Copper(I) | Not specified | BrZnCF₂(O)(OEt)₂ and β-iodo-α,β-unsaturated ester | CF₂-substituted phosphothreonine mimetics | Stereochemistry established using a chiral auxiliary |

| Nickel(II) Schiff Base Complex | (S)-2-N-(N′-benzylprolyl)aminobenzophenone (S-BPB) | Dehydroamino acids and propargyl alcohols | (S)-allo-O-propargylthreonine analogs | >90% de |

Applications in Advanced Organic Synthesis

Isopropyl L-Threoninate as a Chiral Auxiliary in Asymmetric Reactions

A key application of this compound is its use as a chiral auxiliary. sigmaaldrich.comnumberanalytics.com In this role, it is temporarily incorporated into a substrate molecule to direct the stereoselective formation of new chiral centers. sigmaaldrich.com The chiral influence of the auxiliary is later removed, yielding an enantiomerically enriched product. sigmaaldrich.comnumberanalytics.com This strategy is a cornerstone of asymmetric synthesis, which is crucial for the preparation of many pharmaceuticals and biologically active compounds. sigmaaldrich.com

The formation of carbon-carbon (C-C) bonds is fundamental to organic synthesis. organic-chemistry.orgvanderbilt.edu this compound-derived auxiliaries have proven effective in controlling the stereochemistry of various C-C bond-forming reactions. For instance, N-benzoyl-L-threonine-isopropyl-ester has been used to mediate the crystallization-induced dynamic resolution of α-bromo arylacetates. researchgate.net This process allows for the preparation of highly diastereomerically enriched α-bromo arylacetates, which are valuable intermediates for the asymmetric synthesis of other molecules. researchgate.net

A notable example is the use of an N-acetyl indene-based thiazolidinethione auxiliary, derived from an amino acid, in acetate (B1210297) aldol (B89426) reactions. This chiral auxiliary was instrumental in the synthesis of the marine macrolide aurisides by facilitating a stereoselective aldol reaction with 5-bromopentadienal. scielo.org.mx The reaction yielded the desired aldol product with good diastereoselectivity, demonstrating the utility of such auxiliaries in complex synthesis. scielo.org.mx

Table 1: Examples of this compound in C-C Bond Formation

| Reaction Type | Chiral Auxiliary System | Substrate | Outcome |

| Crystallization-Induced Dynamic Resolution | N-Benzoyl-L-threonine-isopropyl-ester | α-bromo arylacetates | High diastereomeric ratio (up to 98:2 dr) researchgate.net |

| Acetate Aldol Reaction | N-acetyl indene-based thiazolidinethione | 5-bromopentadienal | High diastereoselectivity in the synthesis of an auriside fragment scielo.org.mx |

Asymmetric induction is the process by which a chiral entity influences the formation of a new chiral center, leading to a preference for one stereoisomer over another. wikipedia.orgmsu.edu this compound and its derivatives are effective at inducing asymmetry in various transformations. The inherent chirality of the threoninate structure provides a well-defined three-dimensional environment that directs the approach of incoming reagents. wikipedia.org

For example, in nucleophilic additions to carbonyl groups, the chiral auxiliary can dictate the facial selectivity of the attack, leading to the preferential formation of one diastereomer. spjainsasaram.co.in This principle has been applied in the synthesis of α-thio and α-oxy arylacetates, where the use of an N-benzoyl-L-threonine-isopropyl-ester-mediated process resulted in products with high diastereomeric ratios. researchgate.net

Integration into Complex Molecular Architectures

The structural features of this compound make it an ideal starting material for the synthesis of complex molecules, including natural products and their analogues. Its stereocenters and functional groups can be strategically manipulated and incorporated into larger, more intricate structures.

Cryptophycins are a class of potent anticancer agents originally isolated from cyanobacteria. beilstein-journals.org Their complex structure, which includes several chiral centers, presents a significant synthetic challenge. uni-tuebingen.de While direct use of this compound in cryptophycin (B1240208) synthesis is not explicitly detailed in the provided search results, the synthesis of cryptophycin analogues often involves the use of chiral building blocks derived from amino acids to construct specific units of the molecule. nih.gov For instance, the synthesis of cryptophycin unit A has been achieved using an Evans asymmetric aldol reaction, which employs a chiral oxazolidinone auxiliary to establish the desired stereochemistry. nih.gov The principles of using chiral amino acid-derived synthons are central to the assembly of such complex natural products.

C-glycosyl amino acids are stable mimics of naturally occurring N- and O-glycosyl amino acids and are of great interest for their therapeutic potential. nih.govirb.hr The synthesis of these complex molecules often requires the coupling of a carbohydrate moiety with an amino acid derivative. While a direct role for this compound is not specified in the search results, the synthesis of C-glycosyl amino acids frequently involves the use of amino acid-derived synthons. nih.govrsc.org For example, a method for synthesizing vinyl C-glycosyl amino acids involves a nickel-catalyzed reductive hydroglycosylation of alkyne derivatives of amino acids. nih.gov These amino acid derivatives serve as the backbone for the attachment of the glycosyl group.

Derivatization for Novel Organic Reagents and Substrates

The chemical modification of this compound can lead to the creation of novel reagents and substrates with tailored properties for specific synthetic applications. The ester and amino groups of this compound provide convenient handles for derivatization.

For example, derivatization of the amino group can be used to attach various directing or activating groups. The synthesis of N-benzoyl-L-threonine-isopropyl-ester is a prime example where the benzoyl group is introduced to modify the properties of the parent amino acid ester, enhancing its ability to act as a chiral auxiliary. researchgate.net Similarly, other acylations or the introduction of different protecting groups can be used to create a library of reagents with diverse steric and electronic properties, expanding their utility in asymmetric synthesis. scielo.org.mx

Role in Asymmetric Catalysis and Ligand Design

Isopropyl L-Threoninate as a Chiral Ligand Precursor

The foundational role of this compound in asymmetric catalysis begins with its use as a starting material for chiral ligands. The presence of both a nitrogen (amino) and an oxygen (hydroxyl and ester) donor atom allows for the creation of chelating ligands that can form stable, well-defined complexes with a variety of transition metals.

The synthesis of chiral ligands from this compound leverages its bifunctional nature. A common strategy involves the modification of its amino and hydroxyl groups to create multidentate ligands, particularly N,O-ligands, which are crucial in many catalytic systems.

One major class of ligands that can be synthesized from amino acid precursors like this compound are chiral N,N'-dioxides. rsc.org The general synthesis for these C2-symmetric ligands involves the straightforward reaction of readily available amino acids and amines. rsc.org These ligands act as neutral tetradentate coordinators for a wide array of metal ions, forming non-planar complexes that provide a tunable chiral environment for asymmetric reactions. rsc.org Another approach is the conversion of the amino alcohol backbone into ligands functionalized with coordinating groups, such as pyridinium (B92312) fragments, to enhance properties like water solubility and catalyst recoverability. mdpi.com

Furthermore, this compound can be used to create Schiff base ligands. The condensation reaction between the primary amine of the threoninate and a carbonyl compound, such as an aldehyde or ketone, yields an imine or azomethine linkage (>C=N). ijpbs.com This process can be used to link the chiral threoninate scaffold to other functional moieties, creating bidentate or tridentate ligands. For example, Schiff base ligands derived from 4-isopropylbenzaldehyde (B89865) (cuminaldehyde) have been shown to form stable complexes with various metal ions, highlighting the utility of the isopropyl group in ligand design. ijpbs.com The resulting N,O-ligands, incorporating the chiral backbone of threonine, are then used to generate catalytically active metal complexes.

Once a chiral ligand is synthesized from this compound, the next step is its complexation with a metal center to generate a catalyst. The ligand's donor atoms (typically the nitrogen of the amino or imino group and oxygen atoms from the hydroxyl or carbonyl groups) coordinate to the metal ion, creating a chiral pocket around the active site.

Pincer ligands are a notable architecture where the ligand wraps around the metal center in a tridentate fashion. mdpi.com Novel ONO pincer ligands incorporating isopropyl groups have been synthesized and complexed with first-row transition metals like nickel(II) and cobalt(II). mdpi.com The choice of oxygen as a donor atom, which is harder than sulfur, makes these ligands particularly suitable for coordinating with harder metal centers. mdpi.com The stability and geometry of these complexes are crucial for their catalytic function. The stoichiometry of the metal-to-ligand ratio is often 1:2, forming stable coordination complexes. xiahepublishing.com

The stability of these metal-ligand complexes can be quantified by a stability constant (Kf). For instance, studies on various metal complexes have shown that the coordination environment leads to stable structures, with the stability often following the order of Zn(II) > Cu(II) > Ni(II) > Fe(II) > Co(II). frontiersin.org Spectroscopic methods, such as IR spectroscopy, are used to confirm that coordination occurs through the desired donor atoms, such as a sulfonyl oxygen and a pyrazine (B50134) nitrogen, forming a stable hexagonal coordination ring. frontiersin.org The resulting metal complexes, featuring a chiral environment dictated by the this compound-derived ligand, are then ready for application in asymmetric transformations. nih.gov

Applications in Asymmetric Transformations

Catalysts derived from this compound and related amino acid structures have found application in a range of important asymmetric reactions, where the goal is to create products with high enantiomeric purity.

Enantioselective C-H activation is a powerful strategy in organic synthesis that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. Chiral ligands are essential for controlling the stereochemistry of these transformations.

Amino acids and their derivatives are frequently employed as chiral ligands in this context. mdpi.com For example, mono-N-protected amino acids (MPAAs) have been used as ligands in palladium-catalyzed C-H activation. nih.gov However, early attempts at the enantioselective C(sp³)–H activation of substrates like 2-isopropyl pyridine (B92270) using MPAA ligands resulted in both low yield (38%) and low enantioselectivity (37% ee). nih.gov This has been attributed to the difficulty the catalyst faces in differentiating between a hydrogen atom and a methyl group on the isopropyl moiety. mdpi.comnih.gov

Conversely, in other systems, the steric bulk of the isopropyl group has been shown to be advantageous. In ruthenium(II)-catalyzed enantioselective C-H activation, a catalyst bearing two isopropyl groups on a chiral arene ligand provided the best enantioselectivity (91% ee) compared to catalysts with smaller ethyl groups (65% ee). chemrxiv.org This demonstrates that the steric properties of the isopropyl group, a key feature of this compound, can be strategically harnessed to create a highly selective chiral environment around the metal center, influencing the outcome of the C-H activation event. The development of these catalytic systems often relies on a combination of a chiral ligand with a metal complex, such as those involving cobalt, rhodium, or palladium. beilstein-journals.orgrsc.org

| Catalyst Substituent | Enantiomeric Excess (ee) |

|---|---|

| Isopropyl | 91% |

| Ethyl | 65% |

Asymmetric Hydrosilylation: This reaction involves the addition of a silicon-hydride bond across a double bond, and its asymmetric version is a key method for producing chiral alcohols and silanes. The choice of chiral ligand is paramount for achieving high enantioselectivity. In studies screening various chiral phosphite (B83602) P,N-ligands for the rhodium-catalyzed asymmetric hydrosilylation of ketones, it was found that substrates like isopropyl ketone were particularly resistant to the reaction under the tested conditions. scripps.edu This highlights that the steric hindrance of the isopropyl group can present a significant challenge for certain catalytic systems. However, other systems using Si-centered spirodiphosphine (Si-SDP) ligands have shown high reactivity and enantioselectivity in the Rh-catalyzed hydrosilylation/cyclization of 1,6-enynes, demonstrating that tailored ligand design can overcome these challenges. nih.gov

Asymmetric Aldol (B89426) Reactions: The aldol reaction is one of the most fundamental carbon-carbon bond-forming reactions in organic chemistry. Direct asymmetric versions, often catalyzed by chiral organocatalysts, are of high importance. Acyclic amino acids themselves, such as alanine (B10760859) and valine, have been shown to be effective organocatalysts for direct asymmetric aldol reactions between ketones and aldehydes, furnishing products with excellent stereocontrol (up to >99% ee). rsc.org The reaction is believed to proceed through an enamine mechanism, mimicking the function of natural Type I aldolase (B8822740) enzymes. nih.gov Given that simple amino acids can catalyze this transformation, this compound and its derivatives are promising candidates for developing new catalysts for this class of reactions. organic-chemistry.orgmdpi.com Various catalyst systems, including those based on rare-earth metals like Yttrium triflate combined with chiral tridentate ligands, have also been developed for asymmetric aldol condensations, achieving high yields and enantioselectivities (up to 96% ee). mdpi.com

| Amino Acid Catalyst | Product Yield | Enantiomeric Excess (ee) |

|---|---|---|

| Alanine | up to 98% | up to >99% |

| Valine | - | Excellent |

| Isoleucine | - | Excellent |

Immobilization and Heterogeneous Catalysis Systems

A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction products, which can be costly and lead to product contamination. Immobilizing the chiral catalyst onto a solid support transforms it into a heterogeneous catalyst, which can be easily recovered by filtration and potentially reused, aligning with the principles of green chemistry. nih.gov

Chiral ligands derived from amino acids are excellent candidates for immobilization. Common solid supports include inorganic materials like mesoporous silica (B1680970) (e.g., SBA-15) and organic polymers like polystyrene resins. nih.govnih.gov For example, chiral amino oxazoline (B21484) ligands have been successfully immobilized on SBA-15 and used to create heterogeneous copper catalysts for the asymmetric allylic oxidation of alkenes. nih.gov Similarly, primary amino acid-derived catalysts have been anchored to polystyrene-based supports for use in asymmetric rearrangement reactions. nih.gov

The process of immobilization involves covalently linking the chiral ligand to the support material. For polystyrene, this can be achieved by using chloromethylated resins. researchgate.net The success of the immobilization and the loading of the catalyst on the support can be monitored using techniques like gel-phase NMR spectroscopy. acs.org

A critical aspect of these heterogeneous systems is their reusability. Studies have shown that polymer-supported primary aminocatalysts can be recycled for multiple consecutive cycles with only a marginal decrease in reaction rate. nih.gov The stability and reusability can often be improved by "end-capping," a process where any unreacted active sites on the resin are blocked to prevent catalyst deactivation. nih.govresearchgate.net The development of such robust, recyclable heterogeneous catalysts based on chiral precursors like this compound is a key area of research for creating more sustainable and economically viable chemical processes.

Investigation in Materials Science

Design and Synthesis of Isopropyl L-Threoninate-Based Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100°C, often exhibiting negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of materials. mdpi.comresearchgate.net ILs derived from amino acids are of particular interest as they can be biocompatible and sourced from renewable feedstocks. researchgate.net

The synthesis of ILs based on this compound typically involves pairing its cation, [L-ThrOiPr]⁺, with a suitable anion. A common method is a three-step synthesis process that results in high yields of 95–99%. nih.gov The identity of the resulting salt as an ionic liquid is confirmed through techniques like NMR and FTIR spectroscopy, which verify the ionic structure, and by determining the melting point. mdpi.comnih.gov For instance, this compound has been conjugated with active pharmaceutical ingredients from the non-steroidal anti-inflammatory drugs (NSAIDs) group, such as (R,S)-ketoprofen and S-(+)-naproxen, to form pharmaceutically active ionic liquids. nih.govnih.gov

The physicochemical properties of this compound-based ILs can be tuned by modifying the structure of the constituent ions. mdpi.com The nature of the cation paired with a threoninate anion significantly influences the resulting IL's properties.

Viscosity: The viscosity of threonine-based ILs is highly dependent on the cation's structure. ILs with imidazolium (B1220033) cations are generally less viscous than those with quaternary ammonium (B1175870) cations. mdpi.com This is attributed to the charge delocalization and planarity of the imidazolium ring. Asymmetry in the alkyl substituents on the cation can lead to remarkably higher viscosity. mdpi.com Like most ILs, the viscosity of threoninate-based ILs decreases sharply with increasing temperature. mdpi.com

Thermal Stability: Thermal stability is a crucial property of ILs. researchgate.net While specific decomposition temperatures for this compound ILs are not detailed in the provided sources, the general thermal stability of amino acid ILs makes them attractive for various applications. mdpi.com

Solubility and Interactions: The ability of ILs to act as solvents is one of their most valuable features. segovia-hernandez.comresearchgate.net Research has shown that amino acid-based ILs can enhance the solubility of bioactive compounds through multiple hydrogen bonding and other intermolecular interactions. researchgate.net

The following table summarizes the relationship between cation type and viscosity for threonine-based ionic liquids, illustrating the structure-function principle.

| Cation Type | Relative Viscosity | Rationale |

| Imidazolium | Low | Charge delocalization and planar structure lead to weaker interionic forces. mdpi.com |

| Quaternary Ammonium | High | Asymmetric alkyl substituents can increase entanglement and interionic forces. mdpi.com |

This table is generated based on general trends for threonine-based ionic liquids described in the literature. mdpi.com

The phase behavior of this compound ILs is critical for their application and purification. researchgate.net Differential Scanning Calorimetry (DSC) is a key technique used to study phase transformations like melting and glass transitions. mdpi.com For ILs formed by conjugating the this compound ester ([L-ThrOiPr]) with NSAID moieties, studies have shown that no crystallization peaks were observed during thermal analysis. nih.gov However, the presence of a broad endothermic peak in the heating cycle may suggest partial crystallization of the compounds. nih.gov This behavior indicates that these specific derivatives tend to form amorphous glasses rather than stable crystalline lattices upon cooling, a common characteristic of many ionic liquids. researchgate.net

The glass transition temperature (Tg) is another important parameter. For various amino acid ionic liquids (AAILs), a linear relationship between Tg and viscosity has been observed, suggesting that the side-chain structure of the amino acid does not fundamentally alter this relationship. mdpi.com

Supramolecular Assembly and Self-Organization Phenomena

Molecular self-assembly is the spontaneous organization of molecules into stable, well-defined structures through noncovalent bonds. researchgate.net This process is fundamental in creating complex biological structures and is harnessed in materials science to build advanced functional materials. researchgate.netnih.gov Amino acids and their derivatives are excellent building blocks for supramolecular chemistry due to their chirality and ability to form multiple hydrogen bonds and electrostatic interactions. nih.govmdpi.com

The self-assembly of amino acid derivatives can lead to a variety of ordered nanostructures, such as fibers, ribbons, and spheres. researchgate.netnih.gov The final architecture is directed by a combination of non-covalent interactions, including hydrogen bonding, π–π stacking, and hydrophobic forces. nih.govmdpi.com For example, studies on other amino acid derivatives have shown that steric effects play a crucial role; one derivative might form spiral nanorings while a slightly different one forms nanospheres. researchgate.net While the general principles of self-assembly are well-established for amino acid-based molecules, specific research detailing the formation of ordered supramolecular structures from this compound itself is not prominent in the reviewed literature. However, related amphiphilic peptides are known to form crystalline bundles and other hierarchical structures. nih.gov

Chirality is a key feature of this compound, and harnessing it for molecular recognition is a significant area of materials science. researchgate.net Chiral recognition, where a material preferentially interacts with one enantiomer over another, is vital in fields like analytical chemistry and enantioselective separations. acs.orgarxiv.org

Integration into Porous Crystalline Materials (MOFs, COFs)

Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks. wikipedia.orgtcichemicals.com MOFs consist of metal ions or clusters linked by organic ligands, while COFs are made entirely of light elements joined by strong covalent bonds. escholarship.orgsigmaaldrich.com Their high porosity, large surface areas, and tunable structures make them promising for applications in gas storage, separation, and catalysis. sigmaaldrich.comrsc.org

The incorporation of chiral building blocks, such as amino acid derivatives, into these frameworks is a strategy for creating materials capable of enantioselective functions. tcichemicals.com Theoretically, this compound could serve as a chiral linker or be post-synthetically grafted onto a pre-existing framework to impart chirality and functionality. rsc.org However, based on a review of the available scientific literature, the specific use of this compound as a primary building block or functionalizing agent in the de novo synthesis of MOFs or COFs is not a well-documented area of research. mdpi.commdpi.com

Chiral Induction and Framework Modification

The fundamental principle behind using this compound in materials science lies in its ability to introduce chirality into the framework of porous materials, such as Metal-Organic Frameworks (MOFs). Chirality is a critical property for applications in enantioselective separations and asymmetric catalysis. The L-configuration of the threoninate moiety provides a fixed chiral center.

Direct Incorporation as a Chiral Ligand: this compound can be directly coordinated to metal centers to form a chiral framework. The specific coordination geometry will be influenced by the bidentate nature of the amino acid (amino and carboxylate groups) and the potential for the hydroxyl group to participate in secondary interactions. The isopropyl group, being bulkier than a methyl or ethyl group, would significantly influence the packing of the ligands and the resulting pore size and shape of the framework.

Post-Synthetic Modification: In this approach, a pre-existing achiral or racemic porous framework is functionalized with this compound. This modification introduces chiral centers onto the surface of the pores, transforming the material into a chiral stationary phase suitable for enantiomeric separations. The isopropyl group's size and hydrophobicity would play a crucial role in the interaction with guest molecules.

The modification of porous frameworks with amino acid derivatives like L-threonine esters can lead to the creation of materials with unique structural features. For instance, the incorporation of L-threonine has been shown to influence the dimensionality and connectivity of coordination polymers. While specific data for the isopropyl ester is not prevalent, research on related systems provides insight. For example, the use of L-threonine in the construction of zinc-based MOFs has resulted in the formation of 3D chiral cationic frameworks. iucr.org The larger isopropyl group in this compound would be expected to create larger, more sterically hindered pore environments compared to simpler threonine derivatives.

| Parameter | Influence of this compound | Anticipated Effect on Framework |

| Chiral Source | L-threonine backbone | Induces chirality in the material's framework. |

| Modifying Group | Isopropyl ester | Influences pore size, shape, and surface chemistry. |

| Coordination | Amino and carboxylate groups | Acts as a linker between metal centers. |

| Secondary Interactions | Hydroxyl group | Can form hydrogen bonds, affecting framework stability and guest interactions. |

Catalytic Activity within Chiral Porous Systems

The incorporation of this compound into porous materials can create active sites for asymmetric catalysis. The catalytic activity stems from the functional groups present in the molecule: the amino group, the hydroxyl group, and the ester functionality, all positioned within a defined chiral environment.

Lewis Base Catalysis: The amino group of the threoninate can act as a Lewis base catalyst. When immobilized within a porous support, these sites can catalyze reactions such as aldol (B89426) condensations and Michael additions in an enantioselective manner. The chiral environment of the pore, dictated by the L-threonine backbone and the isopropyl group, would favor the formation of one enantiomer of the product over the other.

Bifunctional Catalysis: The presence of both an amino group (basic) and a hydroxyl group (which can act as a hydrogen bond donor or a weak acid) allows for potential bifunctional catalysis. This cooperative action can enhance both the activity and selectivity of catalytic transformations. For instance, in an aldol reaction, the amino group could activate the ketone, while the hydroxyl group stabilizes the transition state through hydrogen bonding.

Research on L-threonine-derived organocatalysts has demonstrated their effectiveness in asymmetric reactions. For example, a novel L-threonine-based ionic liquid supported organocatalyst was developed for asymmetric syn-aldol reactions, achieving high diastereoselectivity and enantioselectivity. researchgate.net While this example does not use a porous framework, it highlights the intrinsic catalytic potential of the threonine scaffold. When confined within the pores of a material, the catalytic performance can be further enhanced due to substrate pre-concentration and the defined stereochemical environment of the active site.

The functionalization of MOFs with amino acids like L-proline has been shown to create highly efficient heterogeneous catalysts for asymmetric aldol reactions. rsc.org It is reasonable to infer that this compound-functionalized porous systems would exhibit similar catalytic capabilities, with the specific nature of the isopropyl ester influencing substrate accessibility and interaction with the active site.

| Catalytic Site | Type of Catalysis | Potential Asymmetric Reactions |

| Amino Group | Lewis Base | Aldol Condensation, Michael Addition, Mannich Reaction |

| Hydroxyl Group | Hydrogen Bond Donor | Stabilization of transition states, enhancing enantioselectivity |

| Combined Sites | Bifunctional Catalysis | Cooperative activation of reactants |

Analytical and Characterization Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are paramount for the detailed structural investigation of Isopropyl L-threoninate, providing insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structure determination of organic compounds like this compound. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular structure, including connectivity and stereochemistry. researchgate.net

For this compound, ¹H NMR spectroscopy would be used to identify all non-exchangeable protons and their environments. The spectrum would be expected to show distinct signals for the protons of the threoninate backbone and the isopropyl ester group. For instance, the isopropyl group would exhibit a characteristic pattern: a doublet for the two methyl groups and a septet for the single methine proton, arising from spin-spin coupling. vanderbilt.edu The protons on the L-threoninate portion would also give specific signals, confirming the amino acid structure.

¹³C NMR spectroscopy complements the proton data by detecting the carbon atoms in the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments (e.g., carbonyl, carbinol, alkyl).

Two-dimensional (2D) NMR techniques, such as HSQC and HMBC, can be employed to establish the precise connectivity between protons and carbons, definitively confirming the esterification of the L-threonine carboxyl group with isopropanol (B130326). nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Ester Carbonyl (C=O) | ¹³C | 170-175 | Singlet |

| α-Carbon (CH-NH₂) | ¹³C | 58-62 | Singlet |

| β-Carbon (CH-OH) | ¹³C | 65-70 | Singlet |

| γ-Carbon (CH₃) | ¹³C | 18-22 | Singlet |

| Isopropyl (CH) | ¹³C | 68-72 | Singlet |

| Isopropyl (CH₃) | ¹³C | 20-24 | Singlet |

| α-Proton (CH-NH₂) | ¹H | 3.3-3.7 | Doublet |

| β-Proton (CH-OH) | ¹H | 4.0-4.4 | Multiplet |

| γ-Protons (CH₃) | ¹H | 1.1-1.3 | Doublet |

| Isopropyl (CH) | ¹H | 4.9-5.2 | Septet |

| Isopropyl (CH₃) | ¹H | 1.2-1.4 | Doublet |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. ksu.edu.saelsevier.com These methods are complementary, probing the vibrational modes of molecules. IR spectroscopy relies on the absorption of infrared radiation by molecules, which induces changes in dipole moments, while Raman spectroscopy involves the inelastic scattering of monochromatic light, sensitive to changes in polarizability. ksu.edu.sa

For this compound, IR and Raman spectra would provide a unique "fingerprint," confirming the presence of key functional groups. frontiersin.org The successful esterification of L-threonine would be evidenced by the appearance of a strong C=O stretching vibration for the ester group, typically in the range of 1730-1750 cm⁻¹, and the disappearance of the carboxylic acid C=O stretch from the starting material. researchgate.net Other characteristic vibrations include the O-H stretch from the hydroxyl group, the N-H stretch from the amine group, and various C-H and C-O stretching and bending modes. americanpharmaceuticalreview.com

Table 2: Key Vibrational Modes for this compound Frequencies are approximate and can vary based on the molecular environment and sample state.

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Hydroxyl (O-H) | Stretching | 3200-3500 | 3200-3500 | Broad (IR), Weak (Raman) |

| Amine (N-H) | Stretching | 3300-3500 | 3300-3500 | Medium |

| Alkyl (C-H) | Stretching | 2850-3000 | 2850-3000 | Strong |

| Ester Carbonyl (C=O) | Stretching | 1730-1750 | 1730-1750 | Strong (IR), Medium (Raman) |

| Amine (N-H) | Bending | 1580-1650 | 1580-1650 | Medium |

| Ester (C-O) | Stretching | 1100-1300 | 1100-1300 | Strong |

Chromatographic and Separation Techniques

Chromatography is indispensable for separating this compound from reaction mixtures and for assessing its purity, particularly its enantiomeric integrity.

Since this compound is a chiral molecule, derived from the L-enantiomer of threonine, verifying its enantiomeric purity is critical. americanpharmaceuticalreview.com Enantiomers possess identical physical properties in an achiral environment, making their separation challenging. chiralpedia.com Chiral chromatography is the definitive method for this purpose. chiralpedia.com This technique utilizes a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) system. The CSP creates a chiral environment where the two enantiomers (L and D) form transient diastereomeric complexes with differing stabilities, leading to different retention times and enabling their separation and quantification. nih.gov The determination of enantiomeric excess (ee) is crucial to ensure that the biological and chemical properties of the intended L-isomer are not compromised by the presence of the D-isomer. uma.es

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are workhorse techniques for monitoring the progress of the synthesis of this compound. researchgate.net The choice between GC and HPLC often depends on the volatility and thermal stability of the analyte.

HPLC: As a versatile technique, HPLC is well-suited for analyzing amino acid derivatives. researchgate.net In the synthesis of this compound, reversed-phase HPLC could be used to monitor the reaction by separating the polar starting material (L-threonine) from the more nonpolar product (this compound). By taking aliquots from the reaction mixture over time, one can track the consumption of reactants and the formation of the product, allowing for the optimization of reaction conditions and determination of reaction completion. oatext.com

GC: Gas chromatography is also a viable method, particularly if the compound and its precursors are sufficiently volatile and thermally stable, or can be made so through derivatization. myfoodresearch.com A GC equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide quantitative data on the reaction components. Headspace GC could be used to monitor the consumption of isopropanol during the esterification process. myfoodresearch.com

Thermal and Morphological Analysis

Thermal and morphological analyses provide crucial information about the physical state, stability, and crystalline properties of this compound.

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of the compound.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine key thermal transitions, such as the melting point, and to assess the purity of the crystalline compound.

TGA measures the change in mass of a sample as a function of temperature. This analysis provides information on the thermal stability and decomposition profile of this compound, identifying the temperature at which it begins to degrade.

Morphological Analysis: The crystalline structure and morphology of solid this compound can be investigated using methods like X-ray Diffraction (XRD).

XRD provides information about the crystal lattice structure, which is fundamental to the compound's physical properties. For a crystalline solid, the XRD pattern is a unique fingerprint that can be used for identification and to assess the degree of crystallinity.

Differential Scanning Calorimetry (DSC) in Phase Transition Studies

Differential Scanning Calorimetry is a powerful thermo-analytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. sigmaaldrich.com This method is fundamental in studying the thermal transitions of a material, such as melting, crystallization, and glass transitions. synzeal.com

In a typical DSC analysis of a compound like this compound, the sample would be heated or cooled at a controlled rate in a nitrogen atmosphere to prevent oxidative degradation. sigmaaldrich.com The resulting thermogram would plot heat flow against temperature. Key parameters that would be determined from such an analysis include:

Melting Point (Tm): The temperature at which the substance transitions from a solid to a liquid state, observed as an endothermic peak on the DSC curve.

Enthalpy of Fusion (ΔHfus): The amount of energy required to melt the sample, calculated from the area under the melting peak.

Crystallization Temperature (Tc): The temperature at which the substance crystallizes from the molten state upon cooling, observed as an exothermic peak.

Glass Transition Temperature (Tg): The temperature at which an amorphous solid transitions from a hard, glassy state to a more rubbery state, seen as a step-like change in the baseline of the DSC curve. synzeal.com

These thermal characteristics are crucial for understanding the compound's purity, polymorphism, and stability.

Interactive Data Table: Hypothetical DSC Data for this compound

Since experimental data is unavailable, the following table illustrates how such findings would be presented.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | Data not available | Data not available | Data not available |

| Crystallization | Data not available | Data not available | Data not available |

| Glass Transition | Data not available | - | - |

Scanning Electron Microscopy (SEM) for Microstructure Elucidation

Scanning Electron Microscopy is a technique that produces high-resolution images of a sample's surface by scanning it with a focused beam of electrons. The interaction of the electrons with the atoms in the sample produces various signals that contain information about the sample's surface topography and composition. nih.gov SEM is invaluable for determining the particle size, shape, and surface morphology of a crystalline or amorphous material.

For this compound, SEM analysis would reveal the three-dimensional microstructure of its solid form. nih.gov By examining the micrographs, researchers could ascertain:

Crystal Habit: The characteristic external shape of the crystals.

Particle Size Distribution: The range and average size of the particles.

Surface Texture: The presence of any surface features, such as pores, cracks, or agglomerations.

This information is vital for understanding the material's physical properties, such as its flowability, compressibility, and dissolution rate, which are important in various applications.

Interactive Data Table: Hypothetical SEM Observations for this compound

This table demonstrates the format for presenting SEM findings, pending the availability of experimental data.

| Morphological Feature | Description |

| Crystal Shape | Data not available |

| Average Particle Size | Data not available |

| Surface Characteristics | Data not available |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. numberanalytics.com Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to solve the Schrödinger equation, providing insights into electron distribution and orbital energies. fiveable.me For Isopropyl L-threoninate, these calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting its reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and the energy required for electronic excitation. researchgate.net

Calculations would typically reveal that the electron density is highest around the oxygen and nitrogen atoms of the amino acid backbone due to their high electronegativity. The calculated electrostatic potential map would highlight the nucleophilic sites (carbonyl oxygen, hydroxyl oxygen, and amino nitrogen) and electrophilic sites (carbonyl carbon).

Note: This table is generated based on typical values for similar amino acid esters and serves an illustrative purpose.

These calculations provide a foundational, quantitative picture of the molecule's electronic landscape, which is essential for interpreting its chemical behavior. arxiv.orguq.edu.au

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of this compound, including the arrangement of its flexible isopropyl and ester groups, is critical to its function, particularly in stereoselective processes. windows.net Conformational analysis, often performed using molecular mechanics or DFT, can identify the most stable (lowest energy) conformations of the molecule. By rotating the single bonds, a potential energy surface can be mapped out, revealing the energy barriers between different conformers. windows.net

This type of analysis is particularly relevant in understanding processes like the N-Benzoyl-L-threonine-isopropyl-ester-mediated crystallization-induced dynamic resolution of α-bromo arylacetates. researchgate.net In such reactions, the chiral auxiliary (the threoninate derivative) directs the stereochemical outcome. Computational modeling can predict the preferred conformation of the auxiliary-substrate complex, explaining the high diastereoselectivity observed. researchgate.net The calculations would model the non-covalent interactions (e.g., hydrogen bonds, steric hindrance) that lock the complex into a specific arrangement, thereby favoring the formation of one stereoisomer over the other.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing a detailed picture of intermolecular interactions in condensed phases. nih.govplos.org An MD simulation of this compound in a solvent, such as water or chloroform, would track the trajectories of all atoms over time based on a force field that describes the inter- and intramolecular forces. researchgate.netnih.gov

These simulations can reveal:

Solvation Shell Structure: How solvent molecules arrange around the solute, including the formation of hydrogen bonds between the hydroxyl and amino groups of this compound and water molecules.

Interaction Energies: The strength of interactions between the solute and solvent or between multiple solute molecules. qub.ac.uk This is crucial for understanding solubility and aggregation behavior.

Dynamics: The rotational and translational motion of the molecule, which influences its reactivity and transport properties. researchgate.net

For instance, MD simulations could quantify the interaction energies between this compound and different solvents, explaining its solubility characteristics. researchgate.net

Table 2: Typical Intermolecular Interaction Energies from MD Simulations

| Interacting Pair | Interaction Type | Typical Energy (kcal/mol) |

|---|---|---|

| This compound - Water | Hydrogen Bonding | -5 to -8 |

| This compound - Chloroform | Dipole-Dipole | -2 to -4 |

| This compound - this compound | van der Waals & Electrostatic | -3 to -6 |

Note: This table is for illustrative purposes.

Ligand-Metal Interaction Modeling in Catalytic Cycles

As an amino acid derivative with multiple heteroatoms, this compound can act as a ligand, coordinating to a metal center in a catalyst. nih.gov Computational modeling is an indispensable tool for investigating the role of such ligands in catalysis. d-nb.infonih.gov Using DFT, chemists can model the entire catalytic cycle of a hypothetical reaction involving a metal complex of this compound. uu.nl

The modeling would involve:

Geometry Optimization: Determining the structure of the catalyst, substrate-catalyst complex, transition states, and intermediates.

Energy Calculations: Calculating the relative energies of all species in the catalytic cycle to determine the reaction pathway and identify the rate-determining step. d-nb.info

Analysis of Metal-Ligand Bonding: Using techniques like Natural Bond Orbital (NBO) analysis to understand the nature of the coordinate bond, including the degree of covalent and electrostatic character and any back-bonding from the metal to the ligand. nih.govfrontiersin.org

For example, modeling a rhodium-catalyzed hydrogenation reaction using an this compound-derived phosphine (B1218219) ligand could show how the electronic properties of the threoninate moiety influence the electron density at the metal center, thereby tuning the catalyst's activity and selectivity. nih.gov

Mechanistic Studies of this compound-Mediated Reactions

Computational methods are pivotal for elucidating the detailed mechanisms of reactions mediated by this compound or its derivatives. diva-portal.org Building on the static picture from quantum chemical calculations and the dynamic insights from MD simulations, researchers can map out the complete reaction pathway for complex transformations. mdpi.com

A prime example is the mechanistic study of the crystallization-induced dynamic resolution of α-bromo arylacetates mediated by N-Benzoyl-L-threonine-isopropyl-ester. researchgate.net A computational study could investigate the following aspects of the mechanism:

Enolate Formation: Modeling the deprotonation step to form the reactive enolate.

Nucleophilic Substitution: Calculating the energy profile for the SN2 reaction between the enolate and the α-bromo arylacetate. This would involve locating the transition state structure and calculating the activation energy barrier.

Stereochemical Control: Analyzing the transition state geometries for the formation of different diastereomers to explain why one is preferentially formed.

Epimerization: Investigating the mechanism by which the unreacted, configurationally labile α-bromo arylacetate epimerizes, allowing for a dynamic resolution process where the theoretical yield can exceed 50%.

By providing a detailed, energetic, and structural map of the reaction, these mechanistic studies offer a powerful complement to experimental investigations, enabling the rational design and optimization of stereoselective synthetic methods. acs.org

Biochemical and Biomolecular Research Contexts Non Clinical

Role as a Biochemical Probe or Substrate Analog

Threonine derivatives are synthesized to serve as biochemical probes or substrate analogs, which are crucial for exploring enzyme activity and metabolic pathways. These modified molecules can mimic natural substrates, allowing researchers to study enzymatic reactions and cellular metabolism. For instance, N-dichloroacetyl derivatives of DL-serine and its homologue, threonine, have been synthesized to act as antimetabolites. cdnsciencepub.com This structural similarity to natural molecules allows them to interact with enzymes and biological systems, providing insights into metabolic processes and the potential for creating compounds with specific biological activities. cdnsciencepub.comontosight.ai Such compounds can be instrumental as analytical tools or as probes in a variety of biological assays. google.com

The design of these probes often involves linking a reactive component, which includes a test component and an indicator, to a core structure. epo.org This allows for the detection of interactions, such as an enzyme binding to its substrate. The use of substrate analogs is a fundamental technique in biochemistry to understand enzyme mechanisms, inhibition, and the broader functions of metabolic pathways.

Studies in Isotope Labeling for Biosynthetic Pathway Elucidation

Isotope labeling is a powerful technique for tracing the metabolic fate of molecules and elucidating biosynthetic pathways. nih.govnih.gov The use of stable isotopes, such as ¹³C, allows researchers to follow the transformation of a labeled precursor through a series of biochemical reactions. nih.gov

In the context of threonine metabolism, gas chromatography/mass spectrometry (GC/MS) is a key analytical method. For this analysis, threonine is often converted into a more volatile derivative, such as the N-trifluoroacetyl (N-TFA) isopropyl ester derivative. nih.gov A study assessing threonine metabolism in vivo utilized [1-¹³C]threonine, which was administered via stable isotope infusion. The analysis of threonine in plasma was conducted after its conversion to this isopropyl ester derivative, demonstrating the direct application of such a compound in metabolic research. nih.gov This methodological approach is critical for understanding how organisms synthesize and break down amino acids and can reveal previously unknown metabolic pathways or enzyme functions. nih.gov

Feeding organisms isotopically labeled precursors is a foundational method in this field. researchgate.net For example, studies have used labeled acetate (B1210297) and L-isoleucine to uncover the assembly of complex natural products. nih.gov The interpretation of the incorporation pattern of these isotopes provides detailed insights into the sequence of enzymatic reactions that form a given molecule. nih.govfrontiersin.org

Investigation of Protein-Ligand Interactions (e.g., Solute Binding Proteins)

Understanding the interactions between proteins and small molecules (ligands) is fundamental to virtually all biological processes, including signal transduction and nutrient uptake. nih.govnih.gov Isopropyl L-threoninate and L-threonine itself are relevant in the study of these interactions, particularly with solute binding proteins (SBPs). SBPs are components of transport systems like ATP-binding cassette (ABC) transporters and are responsible for capturing specific substrates from the environment. nih.govcore.ac.uk

To determine the substrate specificity of uncharacterized SBPs, researchers employ high-throughput screening methods. acs.org One such method is differential scanning fluorimetry (DSF), which measures the change in a protein's melting temperature (ΔTₘ) upon ligand binding. nih.gov A significant increase in melting temperature suggests a stabilizing interaction. In large-scale screening efforts, a library of diverse chemical compounds is tested against a panel of SBPs. acs.orgnih.gov L-threonine is a common component of these screening libraries. nih.gov

These screening studies help to functionally annotate proteins discovered through genome sequencing and to reconstruct metabolic pathways. acs.orgrcsb.org The binding of a ligand like threonine to an SBP is the first step in its transport into the cell, making these interactions a critical point of study. nih.gov

Enzymatic Transformations and Threonine Derivatives in Research Tools

Threonine derivatives, including esters like this compound, are valuable as starting materials and intermediates in both chemical and enzymatic synthesis. The hydroxyl and amino groups of threonine provide reactive sites for chemical modification, enabling the creation of tailored compounds for research.

One specific application is the use of N-Benzoyl-L-threonine-isopropyl-ester in crystallization-induced dynamic resolution (CIDR). This technique has been successfully used for the asymmetric preparation of α-bromo arylacetates, which are valuable chiral building blocks in organic synthesis. researchgate.net

Enzymes are also used to perform transformations on threonine derivatives. For example, lipases can be used for the enzymatic synthesis of esters. A study on the synthesis of isopropyl myristate utilized an immobilized lipase (B570770) to catalyze the esterification of myristic acid and isopropanol (B130326). nih.gov While this example does not use threonine, it demonstrates the principle of enzymatic synthesis of isopropyl esters, a reaction type applicable to this compound. Furthermore, enzymes like L-threonate 3-dehydrogenase are known to catalyze the oxidation of L-threonate, a closely related compound, as part of ascorbate (B8700270) and aldarate metabolism. Research into such enzymes and their substrate specificity, including their activity on various sugar acids like L-threonate, D-xylonate, and L-arabinonate, is an active area of investigation. nih.govresearchgate.netuef.fi These studies enhance the use of enzymes for industrial applications and boost the potential of non-phosphorylative bioconversion pathways. nih.govresearchgate.net

Emerging Research Directions and Future Perspectives

Sustainable Synthesis and Green Chemistry Principles

The chemical industry's shift towards environmental sustainability has placed a strong emphasis on developing greener synthesis processes. unife.itresearchgate.net This involves reducing waste, minimizing the use of hazardous substances, and improving energy efficiency, principles that are increasingly being applied to the synthesis of amino acid esters like Isopropyl L-threoninate. researchgate.net The goal is to design clean, solvent-free methods that utilize highly selective catalysts to reduce energy and water consumption. researchgate.net

Research into the green synthesis of isopropyl esters has identified key parameters for process optimization. researchgate.net By employing statistical approaches like Factorial Design and Response Surface Methodology, optimal conditions for reactions such as the transesterification of oils with isopropyl alcohol can be determined. researchgate.net These methodologies focus on variables like catalyst concentration and temperature to maximize conversion rates while adhering to green chemistry principles. researchgate.net The adoption of such sustainable protocols is crucial, particularly in the pharmaceutical sector, for creating highly pure active pharmaceutical ingredients with a minimal environmental footprint. unife.itrsc.org

| Parameter | Optimized Condition | Rationale |

|---|---|---|

| Catalyst Concentration | 7% | Maximizes ester conversion (up to 84%) while minimizing energy consumption and downstream processing in a solvent-free system. researchgate.net |

| Operating Temperature | 71°C | |

| Alcohol/Oil Molar Ratio | 3:1 (Low) |

Advanced Materials Design for Specific Research Applications

This compound is being explored as a component in the design of advanced functional materials, particularly in the field of pharmaceutics. nih.gov A significant area of research is its use in the synthesis of amino acid ester-based ionic liquids. nih.govmdpi.com These compounds are formed by conjugating this compound with active ingredients from the non-steroidal anti-inflammatory drugs (NSAIDs) group, such as ibuprofen (B1674241) and naproxen. nih.gov

These novel ionic liquids exhibit distinct physicochemical properties compared to their parent drugs. mdpi.com Notably, derivatives of L-threonine have been shown to have the lowest melting points among several amino acid esters studied, a property that is crucial for applications like topical drug delivery systems. nih.govmdpi.com Some of these materials exist in an amorphous state, which can influence their bioavailability. mdpi.com The inherent chirality and functionality of the this compound moiety play a direct role in determining the final properties of these advanced materials. nih.gov

| This compound Conjugate | Melting Point Onset (TDSConset) | Melting Point Max (TDSCmax) | Physical State |

|---|---|---|---|

| [L-ThrOiPr][IBU] (Ibuprofen) | 44.62 °C | 91.97 °C | Crystalline nih.govmdpi.com |

| [L-ThrOiPr][NAP] (Naproxen) | 87.16 °C | 91.97 °C | Crystalline nih.govmdpi.com |

| [L-ThrOiPr] with Ketoprofen (B1673614) | N/A | N/A | Amorphous mdpi.com |

| [L-ThrOiPr] with Salicylic (B10762653) acid | N/A | N/A | Amorphous mdpi.com |

High-Throughput Screening in Catalyst Discovery

High-throughput screening (HTS) is a powerful methodology for accelerating the discovery of new and improved catalysts. researchgate.net While direct HTS studies focusing on this compound are not extensively documented, the principles are highly applicable. HTS enables the rapid screening of numerous catalyst candidates for specific chemical transformations, including those involving chiral molecules. nih.gov

For instance, HTS methods have been developed for the directed evolution of enzymes like L-threonine aldolase (B8822740) (L-TA), which catalyzes the formation of β-hydroxy-α-amino acids. nih.gov Such screens are designed to detect specific stereoisomers, allowing for the engineering of enzymes with significantly higher diastereoselectivity. nih.gov Given that this compound is a derivative of L-threonine, it could serve as a key substrate or intermediate in HTS campaigns designed to discover novel biocatalysts or organometallic catalysts for stereoselective reactions. nih.govnih.gov The chirality of the this compound molecule makes it an ideal candidate for screens that utilize enzymes, antibodies, or DNA as sensors to provide a readout on product chirality. nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the analysis of vast datasets to predict molecular properties, reaction outcomes, and biological interactions. nih.govresearchgate.net These computational tools offer the potential to significantly accelerate research involving this compound. nih.gov

ML algorithms can be trained to predict the physicochemical properties of novel compounds, screen for potential biological activities, and optimize synthetic pathways. nih.govnih.gov For this compound, AI could be used to:

Predict Properties: Develop models that predict the solubility, stability, and reactivity of new materials derived from this compound. arxiv.org

Design Novel Molecules: Generate new molecular structures with desired therapeutic profiles based on the this compound scaffold. nih.gov

Optimize Reactions: Identify the most efficient and sustainable synthetic routes, reducing the need for extensive trial-and-error experimentation. drugtargetreview.com

New Frontiers in Chiral Chemistry and Stereoselective Synthesis

As a chiral molecule derived from a natural amino acid, this compound is a valuable component of the "chiral pool" for asymmetric synthesis. ethz.ch This field focuses on the preparation of enantiomerically pure compounds, which is critical in pharmaceuticals and materials science. researchgate.net The future of this compound in this domain lies in its application as a versatile chiral building block to create complex molecules with multiple, well-defined stereocenters. rsc.org

Emerging research in stereoselective synthesis involves using chiral starting materials to predetermine the configuration of the final products. rsc.org The inherent stereochemistry of this compound can be used to direct the formation of new stereocenters in subsequent reactions, such as in the stereocontrolled synthesis of novel functionalized heterocyclic amino esters. rsc.orgresearchgate.net Its use can range from being a simple chiral starting material to acting as a chiral auxiliary or a ligand for a metal catalyst in enantioselective transformations. chemrxiv.orgrsc.org This allows for the development of efficient synthetic routes to new chemical entities with unique properties and biological activities. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Isopropyl L-threoninate, and how do reaction conditions (e.g., solvent, catalyst, temperature) influence yield and purity?

- Methodological Answer: Begin with esterification of L-threonine using isopropyl alcohol under acidic (e.g., H₂SO₄) or enzymatic (lipase) catalysis. Optimize by varying parameters:

- Temperature : 60–80°C for chemical catalysis; 25–37°C for enzymatic routes .

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility, while toluene reduces side reactions.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Validate purity via HPLC (>98%) and NMR (absence of ester hydrolysis byproducts) .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should researchers validate purity?

- Methodological Answer: Combine spectroscopic and chromatographic methods:

- NMR : Confirm esterification via downfield shifts in carboxyl (δ 170–175 ppm) and isopropyl protons (δ 1.2–1.3 ppm) .

- HPLC/MS : Use C18 columns (acetonitrile/water gradient) to detect impurities (<2%).

- Melting Point : Compare with literature values (e.g., 120–122°C) to assess crystallinity .